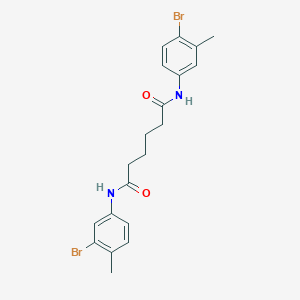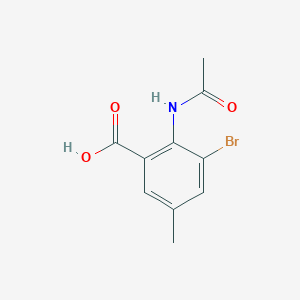![molecular formula C19H22N2O3S B4940803 methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate selectively binds to BTK and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the inhibition of B-cell proliferation and survival, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in preclinical studies. In addition, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
实验室实验的优点和局限性
The advantages of using methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the BCR signaling pathway and its role in B-cell malignancies. However, the limitations of using methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate include its potential off-target effects and the need for careful optimization of experimental conditions to achieve optimal efficacy and minimize toxicity.
未来方向
There are several potential future directions for the development and use of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in the treatment of B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate as a single agent and in combination with other drugs in patients with CLL, MCL, and DLBCL.
2. Preclinical studies to investigate the potential of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in other B-cell malignancies, such as follicular lymphoma and marginal zone lymphoma.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate.
4. Optimization of the dosing and administration schedule of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate to maximize its therapeutic potential and minimize toxicity.
5. Investigation of the potential of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in combination with immunotherapy agents, such as checkpoint inhibitors and CAR-T cells.
In conclusion, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its dosing and administration schedule, and evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate involves several steps, including the coupling of 2-thienylamine with 1-bromo-2-nitrobenzene, reduction of the nitro group to an amine, and subsequent coupling with 1-azepanecarbonyl chloride and methyl 4-aminobenzoate. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been extensively studied in preclinical models of B-cell malignancies, both as a single agent and in combination with other drugs. In CLL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit proliferation of CLL cells. In MCL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has demonstrated potent antitumor activity and synergistic effects with other drugs, such as venetoclax. In DLBCL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has shown promising results in preclinical studies as a potential therapeutic agent.
属性
IUPAC Name |
methyl 4-[(2-thiophen-2-ylazepane-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-18(22)14-8-10-15(11-9-14)20-19(23)21-12-4-2-3-6-16(21)17-7-5-13-25-17/h5,7-11,13,16H,2-4,6,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKOGUSNWEBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)

![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)

![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)